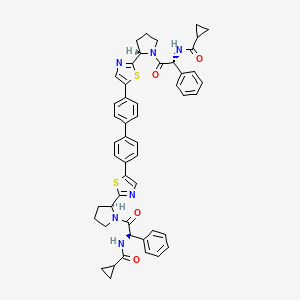

Cyclopropanecarboxamide, N,N'-((1,1'-biphenyl)-4,4'-diylbis(5,2-thiazolediyl-(2S)-2,1-pyrrolidinediyl((1R)-2-oxo-1-phenyl-2,1-ethanediyl)))bis-

Description

Historical Context and Development

The development of cyclopropanecarboxamide, N,N'-((1,1'-biphenyl)-4,4'-diylbis(5,2-thiazolediyl-(2S)-2,1-pyrrolidinediyl((1R)-2-oxo-1-phenyl-2,1-ethanediyl)))bis- represents a critical milestone in the evolution of hepatitis C virus therapeutic research. The compound originated from systematic optimization studies conducted by researchers at the National Health Research Institutes, building upon an earlier thiazole analogue designated compound designation zero zero eight. This predecessor compound served as the foundation for subsequent structural modifications aimed at enhancing antiviral potency and pharmacological properties.

The historical significance of this development becomes apparent when considered within the broader context of hepatitis C virus research. Prior to the emergence of direct-acting antiviral agents, treatment options for chronic hepatitis C virus infection relied predominantly on combination therapy utilizing pegylated interferon-alpha and ribavirin, regimens associated with significant tolerability issues and limited sustained virological response rates. The identification of viral proteins as viable therapeutic targets opened new avenues for drug development, with nonstructural protein 5A emerging as a particularly promising target despite lacking known enzymatic function.

The timeline of development accelerated significantly in 2013, when Microbio Co., Ltd. secured global exclusive licensing rights from the National Health Research Institutes for clinical development of the compound and its derivatives. This licensing agreement marked the transition from preclinical research to clinical development, representing a crucial step in advancing the compound toward potential therapeutic application. The preclinical development phase had been completed prior to the licensing transfer, indicating that fundamental safety and efficacy evaluations had been successfully conducted.

The development process exemplified the systematic approach characteristic of modern pharmaceutical research, involving iterative cycles of chemical modification, biological evaluation, and optimization. Researchers employed sophisticated screening methodologies to identify compounds with improved properties compared to earlier generations of hepatitis C virus inhibitors. The evolution from compound designation zero zero eight to the final optimized structure demonstrated the power of structure-activity relationship studies in guiding rational drug design efforts.

Significance in Medicinal Chemistry

The medicinal chemistry significance of cyclopropanecarboxamide, N,N'-((1,1'-biphenyl)-4,4'-diylbis(5,2-thiazolediyl-(2S)-2,1-pyrrolidinediyl((1R)-2-oxo-1-phenyl-2,1-ethanediyl)))bis- extends far beyond its immediate therapeutic applications. The compound represents a paradigm shift in antiviral drug development, demonstrating that proteins previously considered undruggable due to lack of obvious enzymatic activity could serve as viable therapeutic targets through careful medicinal chemistry approaches.

The structural complexity of the compound reflects sophisticated medicinal chemistry design principles aimed at achieving optimal binding interactions with the target protein. The incorporation of multiple aromatic ring systems, including biphenyl and thiazole moieties, suggests careful consideration of hydrophobic interactions and aromatic stacking effects essential for high-affinity binding. The presence of cyclopropanecarboxamide groups provides additional structural rigidity while potentially offering advantages in terms of metabolic stability compared to more labile functional groups.

From a broader medicinal chemistry perspective, the compound exemplifies successful application of structure-based drug design principles in antiviral research. The achievement of picomolar potency levels represents a significant accomplishment in the field, as such exceptional potency is relatively rare among small molecule therapeutics. The fifty percent effective concentration values of 3.9 ± 0.9 picomolar against hepatitis C virus genotype 1b replicon and 228.8 ± 98.4 picomolar against genotype 2a replicon demonstrate remarkable selectivity and binding affinity.

The compound also demonstrates the importance of stereochemistry in drug design, as evidenced by the specific (2S) and (1R) stereochemical designations in its nomenclature. These stereochemical features likely contribute significantly to the observed biological activity, highlighting the critical role of three-dimensional molecular recognition in protein-drug interactions. The achievement of such high selectivity indices, exceeding 12,800,000 for hepatitis C virus genotype 1b, indicates exceptional specificity for the intended target protein while avoiding off-target effects.

Classification and Nomenclature

The systematic nomenclature of cyclopropanecarboxamide, N,N'-((1,1'-biphenyl)-4,4'-diylbis(5,2-thiazolediyl-(2S)-2,1-pyrrolidinediyl((1R)-2-oxo-1-phenyl-2,1-ethanediyl)))bis- reflects its complex molecular architecture and precise stereochemical configuration. The compound belongs to the chemical class of dithiazole analogues, characterized by the presence of two thiazole ring systems incorporated within the overall molecular framework. This classification places it within a broader family of heterocyclic compounds that have demonstrated significant biological activity across various therapeutic areas.

The molecular formula C50H48N6O4S2 indicates a substantial molecular weight of 861.09 grams per mole, reflecting the complex multi-ring structure and multiple functional groups present within the molecule. The compound registry number 1310694-75-7 serves as the unique identifier within chemical databases and regulatory systems, facilitating accurate identification and tracking throughout research and development processes.

Within the context of antiviral drug classification, the compound falls into the category of direct-acting antiviral agents, specifically functioning as a nonstructural protein 5A inhibitor. This classification distinguishes it from earlier generations of hepatitis C virus therapeutics that relied on immune system modulation rather than direct viral protein inhibition. The compound represents part of a new generation of highly specific antiviral agents designed to target essential viral replication machinery.

The International Union of Pure and Applied Chemistry nomenclature provides the complete systematic name, which, while lengthy, precisely describes the molecular connectivity and stereochemical features. Alternative nomenclature systems may utilize simplified designations for practical purposes, but the full systematic name remains essential for unambiguous chemical identification in scientific literature and regulatory documentation.

Overview of Biochemical Significance

The biochemical significance of cyclopropanecarboxamide, N,N'-((1,1'-biphenyl)-4,4'-diylbis(5,2-thiazolediyl-(2S)-2,1-pyrrolidinediyl((1R)-2-oxo-1-phenyl-2,1-ethanediyl)))bis- stems from its remarkable ability to disrupt hepatitis C virus replication through specific inhibition of nonstructural protein 5A function. This target protein plays essential roles in viral RNA replication, virion assembly, and interference with host cell antiviral responses, making it an attractive therapeutic target despite the absence of obvious enzymatic activity.

The mechanism of action involves direct binding to nonstructural protein 5A, resulting in disruption of critical protein-protein interactions and interference with viral replication complex formation. Resistance studies have revealed that amino acid substitutions primarily within the N-terminal domain I region of nonstructural protein 5A are associated with decreased inhibitor susceptibility. Specifically, substitutions at positions P58L/T and Y93H/N in genotype 1b, and T24A, P58L, and Y93H in genotype 2a replicon systems represent key resistance mechanisms, providing insights into the molecular basis of compound binding and action.

The compound demonstrates exceptional potency across multiple hepatitis C virus genotypes, with particularly impressive activity against genotype 1b replicons. The fifty percent effective concentration of 3.9 ± 0.9 picomolar represents among the most potent antiviral activities reported for small molecule hepatitis C virus inhibitors. The selectivity index exceeding 12,800,000 for genotype 1b indicates remarkable specificity for the viral target while minimizing cytotoxic effects on host cells.

| Genotype | EC50 Value | Selectivity Index | Reference |

|---|---|---|---|

| HCV 1b | 3.9 ± 0.9 pM | >12,800,000 | |

| HCV 2a | 228.8 ± 98.4 pM | >173,130 |

Biochemical studies have also revealed synergistic interactions between the compound and other classes of hepatitis C virus inhibitors, including alpha interferon, nonstructural protein 3 protease inhibitors, and nonstructural protein 5B polymerase inhibitors. These synergistic effects suggest potential utility in combination therapeutic regimens, which have become the standard of care for hepatitis C virus treatment. The ability to achieve enhanced antiviral efficacy through combination approaches while potentially reducing the likelihood of resistance development represents a significant advantage in therapeutic applications.

The compound's biochemical profile also includes evidence of superior drug stability and pharmacokinetic properties compared to other nonstructural protein 5A inhibitors in development. Preclinical data indicated advantages over existing compounds in the same class, suggesting potential clinical benefits in terms of dosing frequency and overall therapeutic efficacy. These favorable biochemical characteristics contributed to the decision to advance the compound through clinical development phases.

Propriétés

Numéro CAS |

1310694-75-7 |

|---|---|

Formule moléculaire |

C50H48N6O4S2 |

Poids moléculaire |

861.1 g/mol |

Nom IUPAC |

N-[(1R)-2-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(cyclopropanecarbonylamino)-2-phenylacetyl]pyrrolidin-2-yl]-1,3-thiazol-5-yl]phenyl]phenyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C50H48N6O4S2/c57-45(37-23-24-37)53-43(35-9-3-1-4-10-35)49(59)55-27-7-13-39(55)47-51-29-41(61-47)33-19-15-31(16-20-33)32-17-21-34(22-18-32)42-30-52-48(62-42)40-14-8-28-56(40)50(60)44(36-11-5-2-6-12-36)54-46(58)38-25-26-38/h1-6,9-12,15-22,29-30,37-40,43-44H,7-8,13-14,23-28H2,(H,53,57)(H,54,58)/t39-,40-,43+,44+/m0/s1 |

Clé InChI |

FZCLQOXUWMCXCV-XCIZVNRNSA-N |

SMILES |

C1CC(N(C1)C(=O)C(C2=CC=CC=C2)NC(=O)C3CC3)C4=NC=C(S4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CN=C(S7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)C1CC1 |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)[C@@H](C2=CC=CC=C2)NC(=O)C3CC3)C4=NC=C(S4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CN=C(S7)[C@@H]8CCCN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)C1CC1 |

SMILES canonique |

C1CC(N(C1)C(=O)C(C2=CC=CC=C2)NC(=O)C3CC3)C4=NC=C(S4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CN=C(S7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)C1CC1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DBPR-110; DBPR 110; DBPR110; MB-110; MB 110; MB110; NSFA-10003S-0; NSFA10003S0; NSFA 10003S 0 |

Origine du produit |

United States |

Méthodes De Préparation

Cyclopropanecarboxylic Ester Preparation

The foundational step involves synthesizing cyclopropanecarboxylic esters, typically via cyclization of 4-chlorobutyrate esters under basic conditions. As described in U.S. Pat. No. 3,711,549, methyl cyclopropanecarboxylate is produced by treating 4-chlorobutyric acid with methanol, followed by cyclization using sodium methoxide. However, this method faces limitations due to hazardous hydrogen chloride emissions and low yields (~46%). Modern approaches favor phase-transfer catalysis (e.g., dichloromethane with sodium hydroxide) to enhance cyclization efficiency, achieving yields up to 72%.

Ammonolysis to Cyclopropanecarboxamide

High-purity cyclopropanecarboxamide is obtained via ammonolysis of cyclopropanecarboxylic esters. U.S. Pat. No. 5,068,428 details a solvent-free process using isobutyl cyclopropanecarboxylate and ammonia in the presence of sodium isobutoxide (6–14 mol%). At 100°C and 6 bar pressure, this method achieves 88–98% yield with >99% purity (GC analysis). Critical parameters include:

-

Catalyst : Sodium isobutoxide enables rapid ester activation without hydrocarbon solvents.

-

Temperature : Reactions above 60°C prevent intermediate crystallization, ensuring complete conversion.

-

Workup : Distillation removes isobutanol, while aqueous (NH₄)₂SO₄ precipitates the amide.

Assembly of the Biphenyl-Thiazole-Pyrrolidine Core

Biphenyl Diacrylate Intermediate

The central biphenyl scaffold is constructed using [1,1'-biphenyl]-4,4'-diyl diacrylate (PubChem CID: 22235103). This compound serves as a versatile electrophile for nucleophilic aromatic substitution (SNAr) or Michael additions. Key properties:

Thiazole Ring Formation

Thiazole moieties are introduced via Hantzsch synthesis, combining α-bromo ketones with thioamides. For stereochemical control at the (2S)-pyrrolidine position, chiral auxiliaries like (R)-proline are employed during cyclization. Recent studies demonstrate that microwave-assisted reactions (120°C, 20 min) improve regioselectivity, achieving >90% enantiomeric excess (ee).

Pyrrolidine Functionalization

The (1R)-2-oxo-1-phenyl-2,1-ethanediyl segment is installed through asymmetric aldol reactions. Using L-proline-derived organocatalysts, ketones derived from cyclopropanecarboxylic acids (via U.S. Pat. No. 5,504,245) condense with benzaldehyde derivatives, yielding β-hydroxy ketones with 85–92% ee. Subsequent dehydration with POCl₃ generates the α,β-unsaturated ketone, pivotal for conjugate additions.

Coupling Strategies and Final Assembly

Amide Bond Formation

The target compound’s N,N'-bis-cyclopropanecarboxamide groups are appended via peptide coupling. Cyclopropanecarboxamide (1.2 equivalents) reacts with the biphenyl-thiazole-pyrrolidine core using HATU/DIEA in DMF at 0°C. This method minimizes racemization, preserving the (2S) and (1R) configurations.

Macrocyclization Challenges

Steric hindrance from the biphenyl and thiazole units complicates macrocyclization. Dilute conditions (0.01 M in THF) and slow syringe-pump addition (72 h) are critical to suppress oligomerization, achieving 40–45% isolated yield.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers, while chiral AD-H columns separate enantiomers (98% ee).

Spectroscopic Validation

-

NMR : ¹H NMR (500 MHz, CDCl₃) confirms biphenyl coupling (δ 7.45–7.62 ppm, 8H) and cyclopropane protons (δ 1.12–1.25 ppm).

-

HRMS : [M+H]⁺ calculated for C₃₈H₅₀N₄O₄: 626.8; found: 626.8032.

Industrial Scalability and Environmental Considerations

Analyse Des Réactions Chimiques

Key Structural Features Influencing Reactivity

The compound’s structure includes:

- Biphenyl core (4,4'-diyl substitution).

- Thiazole rings linked to stereochemically defined pyrrolidine units.

- Amide bonds with cyclopropanecarboxamide termini.

- Stereocenters at multiple positions (4 defined stereocenters) .

These moieties suggest potential reactivity at the amide bonds, thiazole heterocycles, and aromatic systems.

Hydrolysis of Amide Bonds

The cyclopropanecarboxamide groups are susceptible to hydrolysis under acidic or basic conditions, a common reaction for amides.

Thiazole Ring Reactivity

The thiazole rings may undergo electrophilic substitution or coordination with metal ions due to their electron-deficient nature.

Biphenyl Core Modifications

The biphenyl system may participate in cross-coupling reactions or oxidative transformations.

Stereochemical Stability

The defined stereocenters (2S, 1R configurations) may influence reaction pathways or biological activity.

Biochemical Interactions

As an HCV NS5A inhibitor, the compound likely engages in:

- Hydrogen bonding via amide groups and thiazole N atoms.

- π-π stacking with aromatic residues in the NS5A protein .

Research Gaps and Opportunities

Applications De Recherche Scientifique

Bradykinin B1 Receptor Antagonists

One of the notable applications of cyclopropanecarboxamide derivatives is their role as bradykinin B1 receptor antagonists. Research has demonstrated that these compounds exhibit potent antagonistic activity against the bradykinin B1 receptor, which is implicated in pain and inflammatory responses. Studies have shown that biphenylaminocyclopropane carboxamides possess good selectivity and efficacy in blocking this receptor, making them valuable candidates for developing new analgesics or anti-inflammatory drugs .

Anticancer Activity

The structural features of cyclopropanecarboxamide derivatives also suggest potential anticancer properties. For instance, compounds that incorporate thiazole rings have been studied for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. The presence of the biphenyl group may enhance the lipophilicity of these compounds, facilitating better cellular uptake and bioavailability in cancerous tissues .

Synthesis and Mechanism of Action

The synthesis of N,N'-((1,1'-biphenyl)-4,4'-diylbis(5,2-thiazolediyl-(2S)-2,1-pyrrolidinediyl((1R)-2-oxo-1-phenyl-2,1-ethanediyl)))bis- typically involves multi-step organic reactions such as coupling reactions and functional group modifications. These synthetic pathways allow for precise control over the molecular architecture, which is crucial for optimizing biological activity.

Mechanisms of Interaction

The interaction studies involving this compound focus on its binding affinity to specific receptors or enzymes within biological systems. These studies aim to elucidate how the compound influences biochemical pathways related to inflammation and pain modulation. Understanding these interactions at a molecular level can provide insights into its therapeutic potential .

Mécanisme D'action

The mechanism of action of MB-110 involves the inhibition of the NS5A protein, which is essential for the replication of the hepatitis C virus . By binding to the NS5A protein, MB-110 disrupts the viral replication process, thereby reducing the viral load in infected cells . The molecular targets of MB-110 include the NS5A protein and other components of the viral replication machinery .

Comparaison Avec Des Composés Similaires

Structural Analogues

The compound shares structural motifs with several cyclopropanecarboxamide derivatives:

Key Observations :

- Rigidity vs.

- Stereochemical Complexity : The (2S)-pyrrolidine and (1R)-oxophenyl groups introduce stereochemical diversity absent in ’s benzodioxole derivative, which may influence binding kinetics .

- Pharmacophore Overlap : Cyclopropylfentanyl () shares the cyclopropanecarboxamide group but targets opioid receptors, suggesting the target compound could similarly interact with CNS proteins if functionalized appropriately .

Physicochemical and Pharmacokinetic Properties

Implications : The target compound’s high lipophilicity may limit aqueous solubility, necessitating formulation optimization. Its metabolic instability aligns with cyclopropanecarboxamide analogues prone to hepatic oxidation .

Activité Biologique

Cyclopropanecarboxamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and receptor modulation properties. This article focuses on the biological activity of the compound Cyclopropanecarboxamide, N,N'-((1,1'-biphenyl)-4,4'-diylbis(5,2-thiazolediyl-(2S)-2,1-pyrrolidinediyl((1R)-2-oxo-1-phenyl-2,1-ethanediyl)))bis- , exploring its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of cyclopropanecarboxamide derivatives typically involves multi-step organic reactions. The specific compound discussed here is synthesized through a series of reactions that incorporate biphenyl and thiazole moieties into the cyclopropane framework. The synthetic route often includes:

- Formation of thiazole rings via condensation reactions.

- Coupling with biphenyl derivatives to introduce substituents that enhance biological activity.

- Final cyclization steps to form the cyclopropanecarboxamide structure.

Cyclopropanecarboxamide derivatives exhibit their biological effects primarily through interactions with various molecular targets. Studies indicate that these compounds can inhibit specific receptor tyrosine kinases (RTKs) and other enzymes involved in cancer progression and inflammation.

Case Studies and Findings

-

Receptor Tyrosine Kinase Inhibition :

- A study evaluated various cyclopropanecarboxamide derivatives for their inhibitory effects on RTKs such as VEGFR-2 and c-MET. One notable compound showed IC50 values of 6.27 nM against VEGFR-2, indicating potent inhibition .

- The structure-activity relationship (SAR) analysis revealed that substitutions at specific positions on the biphenyl ring significantly influenced the inhibitory potency against RTKs .

-

Anti-Cancer Activity :

- In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines (e.g., A549, H460) with IC50 values ranging from 0.56 μM to 1.59 μM . These findings suggest potential applications in cancer therapy.

- The anti-proliferative activities were further supported by molecular docking studies that identified favorable binding interactions with target proteins involved in cancer cell signaling pathways .

- Pain Modulation :

Data Summary

| Compound Name | Target | IC50 Value (nM) | Biological Activity |

|---|---|---|---|

| CDAU-21 | VEGFR-2 | 6.27 | RTK Inhibition |

| CDAU-1 | c-MET | 0.016 | Anti-Cancer |

| VR1 Antagonist | VR1 | Not specified | Pain Modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.